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An In-depth Examination of AF10's Structure,
Interactions, and Role in Disease
Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive structural analysis of the AF10 (ALL-1 fused

gene from chromosome 10), also known as MLLT10, a protein critically involved in

transcriptional regulation and the pathogenesis of certain leukemias. This document details the

protein's domain architecture, key molecular interactions, and its role in significant signaling

pathways, presenting quantitative data and experimental methodologies to support further

research and drug development efforts.

Introduction to AF10
AF10 is a ubiquitously expressed nuclear protein that functions as a transcriptional regulator.[1]

It is a member of a highly conserved protein family that includes AF17, BR140, and CEZF.[1]

While the precise and complete function of wild-type AF10 is still under investigation, it is

known to play a crucial role in hematopoiesis and embryonic development.[2] Structurally,

AF10 is a multidomain protein that facilitates protein-protein and protein-DNA interactions,

enabling its role in chromatin remodeling and gene expression.[1][2]

Clinically, the MLLT10 gene is a frequent translocation partner in acute leukemias.[1]

Chromosomal translocations involving MLLT10 and genes such as KMT2A (formerly MLL) or
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PICALM (resulting in CALM-AF10 fusion) are associated with aggressive forms of acute

myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[3][4] These fusion proteins

retain the C-terminal domains of AF10, which are crucial for their oncogenic activity.[4]

Domain Architecture of AF10
The AF10 protein is characterized by several distinct functional domains that mediate its

interactions and regulatory functions.

Domain/Motif Abbreviation Function

PHD-Zinc Knuckle-PHD PZP Domain

A novel histone reader module

that recognizes unmodified

H3K27.[2] This domain is

composed of two Plant

Homeodomain (PHD) fingers

and a zinc knuckle.

Leucine Zipper/LAP finger LZ/LAP
Mediates homo-

oligomerization of AF10.[1]

Octapeptide Motif-Leucine

Zipper
OM-LZ

A critical domain for protein-

protein interactions, most

notably with the histone

methyltransferase DOT1L.[5]

This domain is consistently

retained in leukemogenic

fusion proteins.[4]

AT-Hook Motif

Binds to the minor groove of

AT-rich DNA sequences,

suggesting a role in chromatin

anchoring.[1]

Nuclear Localization Signal NLS
A bipartite signal that directs

the protein to the nucleus.[2]

Key Molecular Interactions of AF10
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The function of AF10 is largely defined by its interactions with other proteins. These

interactions are central to both its normal physiological role and its pathological function in

leukemia.

The Critical AF10-DOT1L Interaction
The most well-characterized interaction of AF10 is with DOT1L, the sole histone H3 lysine 79

(H3K79) methyltransferase.[5] This interaction is mediated by the OM-LZ domain of AF10 and

the coiled-coil domains of DOT1L.[5] The recruitment of DOT1L by AF10 is essential for the

regulation of gene expression, including the HOXA gene cluster, which is critical for

hematopoietic development.[5] In MLL-AF10 and CALM-AF10 leukemias, the fusion

oncoprotein aberrantly recruits DOT1L to target genes, leading to their dysregulation and

leukemogenesis.[5]

Quantitative Analysis of the AF10-DOT1L Interaction:

The binding affinities between the coiled-coil domains of DOT1L and the OM-LZ domain of

AF10 have been quantified using Isothermal Titration Calorimetry (ITC).

Interacting Domains Dissociation Constant (Kd)

DOT1L (Coiled-Coil 1) - AF10 (OM-LZ) 0.38 ± 0.05 µM

DOT1L (Coiled-Coil 2) - AF10 (OM-LZ) 0.25 ± 0.03 µM

DOT1L (Coiled-Coil 3) - AF10 (OM-LZ) 1.8 ± 0.1 µM

Data sourced from structural and functional analysis of the DOT1L–AF10 complex.[3]

Other Significant AF10 Interactors
GAS41: AF10 interacts with GAS41, a component of the SWI/SNF chromatin remodeling

complex, via its leucine zipper domain. This interaction suggests a role for AF10 in ATP-

dependent chromatin remodeling.[6]

β-Catenin: AF10 acts as a co-activator in the canonical Wnt/β-catenin signaling pathway. It is

recruited to Wnt target genes in a β-catenin-dependent manner.[2][7] The CALM-AF10
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fusion protein maintains this interaction and can enhance the nuclear localization of β-

catenin.[3]

FLRG: The follistatin-related gene (FLRG) protein interacts with the N-terminal region of

AF10, including the PHD finger, and enhances AF10-mediated transcription, possibly by

promoting its homo-oligomerization.

Signaling Pathways Involving AF10
AF10 is implicated in several crucial signaling pathways that regulate cell fate, proliferation,

and differentiation.

Wnt/β-Catenin Signaling Pathway
In the canonical Wnt signaling pathway, AF10 functions as a transcriptional co-activator. Upon

Wnt stimulation, β-catenin accumulates in the nucleus and forms a complex with TCF/LEF

transcription factors. AF10 is recruited to this complex, which is thought to facilitate the

recruitment of other effector proteins, including DOT1L, to activate the transcription of Wnt

target genes.[2][7]
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Caption: AF10 as a co-activator in Wnt signaling.

JAK/STAT Signaling in AF10-Fusion Leukemias
Recent studies have shown that AF10 fusion proteins, such as CALM-AF10 and MLL-AF10,

can activate a cascade of JAK/STAT-mediated inflammatory signaling.[8] This is achieved

through the direct recruitment of JAK1 kinase by the fusion protein. The subsequent activation
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of STAT proteins leads to the expression of genes that promote leukemogenesis. This

discovery has identified JAK1 as a potential therapeutic target in AF10-rearranged leukemias.

[8]
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Caption: AF10 fusion proteins activate JAK/STAT signaling.

Experimental Protocols for AF10 Structural Analysis
Detailed structural and functional analysis of AF10 and its complexes relies on a variety of

biochemical and biophysical techniques. Below are overviews of the key experimental

methodologies.

General Workflow for Structural Studies
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Caption: General workflow for AF10 structural and interaction studies.

Recombinant Protein Expression and Purification
Construct Design: DNA sequences encoding specific domains of human AF10 (e.g., OM-LZ

domain) and its interaction partners (e.g., DOT1L coiled-coil domains) are cloned into

expression vectors, often with affinity tags such as a His6-tag or GST-tag to facilitate

purification.

Expression System:E. coli is a commonly used host for expressing AF10 domains. Cells are

grown to a suitable density and protein expression is induced, for example, with IPTG.

Lysis and Clarification: Cells are harvested and lysed by sonication or high-pressure

homogenization in a suitable buffer (e.g., Tris-HCl, NaCl, imidazole for His-tagged proteins).
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The lysate is then clarified by centrifugation to remove cell debris.

Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography

column (e.g., Ni-NTA agarose for His-tagged proteins). The column is washed to remove

non-specifically bound proteins, and the target protein is eluted, for example, with a high

concentration of imidazole.

Size-Exclusion Chromatography: For further purification and to ensure homogeneity, the

protein is often subjected to size-exclusion chromatography. This step also allows for buffer

exchange into a buffer suitable for downstream applications.

X-ray Crystallography of the AF10-DOT1L Complex
Complex Reconstitution: Purified AF10 OM-LZ and DOT1L coiled-coil domains are mixed in

a stoichiometric ratio to allow for complex formation.

Crystallization: The protein complex is concentrated and subjected to crystallization

screening using techniques like hanging-drop or sitting-drop vapor diffusion. This involves

mixing the protein complex with a variety of solutions containing different precipitants,

buffers, and additives to find conditions that yield well-ordered crystals.

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray

diffraction data are collected at a synchrotron source.

Structure Determination: The diffraction data are processed to determine the electron density

map. The structure is then solved using methods like molecular replacement or anomalous

diffraction, followed by model building and refinement.

Isothermal Titration Calorimetry (ITC)
Sample Preparation: Purified proteins are extensively dialyzed into the same buffer to

minimize heat changes due to buffer mismatch. The concentrations of the protein in the

sample cell and the ligand in the syringe are precisely determined.

Titration: The ligand is injected in a series of small aliquots into the sample cell containing

the protein. The heat released or absorbed upon binding is measured by the

microcalorimeter.
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Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to

protein. This binding isotherm is then fitted to a suitable binding model to determine the

thermodynamic parameters of the interaction, including the dissociation constant (Kd),

stoichiometry (n), and enthalpy (ΔH).

Conclusion and Future Directions
The structural analysis of AF10 has provided significant insights into its function as a

transcriptional regulator and its role in the pathogenesis of leukemia. The detailed

understanding of its domain architecture and the critical interaction with DOT1L has paved the

way for the development of targeted therapies. The discovery of the involvement of AF10
fusion proteins in the JAK/STAT pathway opens new avenues for therapeutic intervention.

Future research should focus on obtaining high-resolution structures of full-length AF10 and its

complexes with other interaction partners to gain a more complete understanding of its

regulatory mechanisms. Furthermore, a deeper investigation into the downstream effectors of

the signaling pathways dysregulated by AF10 fusion proteins will be crucial for the

development of novel and more effective treatments for these aggressive leukemias. The

methodologies and data presented in this guide provide a solid foundation for these future

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The role of CALM-AF10 gene fusion in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

2. scholarworks.uvm.edu [scholarworks.uvm.edu]

3. "The Impact Of The Calm-Af10 Fusion Protein On Wnt Signaling In Leukemi" by John
Matthew Cullen [scholarworks.uvm.edu]

4. dovepress.com [dovepress.com]

5. Abrogation of MLL-AF10 and CALM-AF10 mediated transformation through genetic
inactivation or pharmacological inhibition of the H3K79 methyltransferase Dot1l - PMC

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1192129?utm_src=pdf-body
https://www.benchchem.com/product/b1192129?utm_src=pdf-body
https://www.benchchem.com/product/b1192129?utm_src=pdf-body
https://www.benchchem.com/product/b1192129?utm_src=pdf-body
https://www.benchchem.com/product/b1192129?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2366104/
https://scholarworks.uvm.edu/cgi/viewcontent.cgi?article=2298&context=graddis
https://scholarworks.uvm.edu/graddis/1830/
https://scholarworks.uvm.edu/graddis/1830/
https://www.dovepress.com/preclinical-and-case-series-studies-on-the-combination-of-venetoclax-w-peer-reviewed-fulltext-article-CMAR
https://pmc.ncbi.nlm.nih.gov/articles/PMC3932800/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3932800/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[pmc.ncbi.nlm.nih.gov]

6. DNA–protein interactions: methods for detection and analysis [ouci.dntb.gov.ua]

7. The Leukemia-Associated Mllt10/Af10-Dot1l Are Tcf4/β-Catenin Coactivators Essential for
Intestinal Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Structural Analysis of the AF10 Protein: A Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192129#structural-analysis-of-the-af10-protein]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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